molecular formula C19H20O3 B135698 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- CAS No. 71526-40-4

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-

Cat. No. B135698
CAS RN: 71526-40-4
M. Wt: 296.4 g/mol
InChI Key: RIAYGXNEKYIZQL-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-Methoxycinnamaldehyde and is a yellowish liquid with a pleasant aroma.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- has numerous scientific research applications. It has been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have antioxidant and neuroprotective effects. In addition, this compound has been used in the synthesis of various organic compounds such as chalcones, flavones, and flavonoids.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. It has also been shown to activate the Nrf2 signaling pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

Studies have shown that 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- has various biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the study of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-. One of the most promising areas of research is its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in the body. In addition, research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between p-anisaldehyde and p-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained as a yellowish liquid with a yield of around 70%.

properties

IUPAC Name

(2E)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAYGXNEKYIZQL-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-

CAS RN

71526-40-4, 90-92-6
Record name 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chalcone,4'-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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